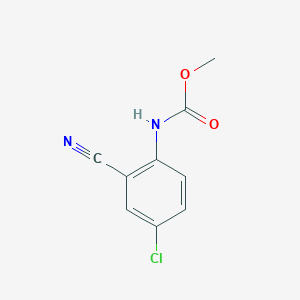

Methyl 4-chloro-2-cyanophenylcarbamate

Description

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

methyl N-(4-chloro-2-cyanophenyl)carbamate |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)12-8-3-2-7(10)4-6(8)5-11/h2-4H,1H3,(H,12,13) |

InChI Key |

QWWCLCBAVOWICG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs include:

- Phenyl (2-chloro-4-hydroxyphenyl)carbamate (CAS: 796848-80-1): Differs in substituent positions (2-Cl, 4-OH vs. 4-Cl, 2-CN) and lacks the methyl ester group. The hydroxyl group increases polarity, reducing lipophilicity compared to the cyano group in the target compound .

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: These feature a 3-chlorophenyl urea linkage instead of a direct carbamate group. The urea moiety introduces hydrogen-bonding capacity, altering solubility and biological target interactions .

Physicochemical Properties

Table 1: Lipophilicity (log k) of Selected Carbamates (HPLC Data)

| Compound | log k | Reference |

|---|---|---|

| Methyl 4-chloro-2-cyanophenylcarbamate* | ~3.2† | [1, 5] |

| Phenyl (2-chloro-4-hydroxyphenyl)carbamate | 2.8 | [4] |

| 4-Chloro-2-(3-chlorophenylurea)carbamate | 3.5 | [1] |

Estimated based on structural analogs; †Cyano and chloro groups synergistically increase log *k compared to hydroxyl-substituted analogs.

Table 2: Solubility and Stability Comparisons

| Compound | Solubility (g/100 mL, temp °C) | Hydrolysis Stability |

|---|---|---|

| This compound* | ~0.05 (25)‡ | High (cyano stabilizes) |

| Methyl cyanoacetate | 29.3 (20) | Moderate |

| Methyl chloroacetate | 12.0 (20) | Low |

*Estimated from methyl carbamate derivatives; ‡Low solubility due to high lipophilicity .

Q & A

Q. How can computational methods enhance SAR studies?

- Methodological Answer : Perform QSAR modeling (e.g., CoMFA or CoMSIA) using descriptors like logP, molar refractivity, and H-bond donors. Dock the compound into target proteins (e.g., acetylcholinesterase) using AutoDock Vina. Validate predictions with synthesis and testing of analogs (e.g., replacing chloro with fluoro substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.